
2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone, also known as CX1739, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. This receptor is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival. By modulating the sigma-1 receptor, 2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone may be able to regulate these processes and improve cellular function.
Biochemical and Physiological Effects:
2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been found to increase the expression of neurotrophic factors, which are important for the growth and survival of neurons. 2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone has also been found to reduce oxidative stress and inflammation, which are implicated in many neurodegenerative diseases. Additionally, 2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone has been shown to improve cognitive function and memory retention in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone in lab experiments is its ability to modulate the sigma-1 receptor, which is involved in various cellular processes. This makes it a potentially useful tool for studying these processes and their regulation. However, one limitation of using 2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is its limited availability and high cost, which may make it difficult for some researchers to obtain and use in their experiments.
Future Directions
There are many potential future directions for research on 2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the development of new drugs for various diseases, including cancer and inflammation. Additionally, more research is needed to fully understand the mechanism of action of 2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone and its effects on cellular processes.
Synthesis Methods
2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone can be synthesized using a multi-step process that involves the reaction of 2-chloroacetophenone with piperidine, followed by the reaction of the resulting compound with pyridine-2-thiol. The final product is obtained through a series of purification steps, including crystallization and column chromatography.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone has shown promising results in various scientific research applications. It has been found to have potential anti-inflammatory and anti-cancer properties, as well as the ability to improve cognitive function and memory retention. 2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2OS/c20-17-6-2-1-5-16(17)13-19(23)22-11-8-15(9-12-22)14-24-18-7-3-4-10-21-18/h1-7,10,15H,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMASTWQMXFEPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

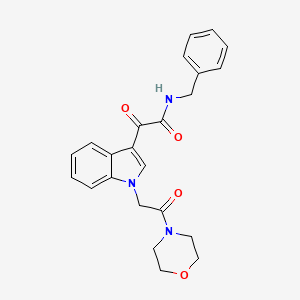
![N'-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2788145.png)
![2-[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2788146.png)
![N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2788147.png)
![6-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2788148.png)
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2788149.png)
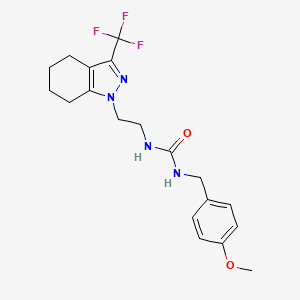
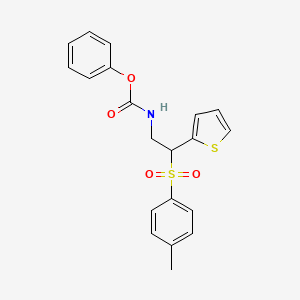
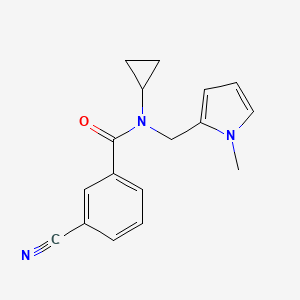
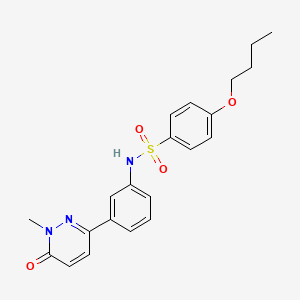

![methyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2788158.png)
![N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-N-(3,4-dichlorophenyl)amine](/img/structure/B2788160.png)
![4-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2788163.png)